molecular formula C23H26ClN3O4 B11435951 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide

Cat. No.: B11435951
M. Wt: 443.9 g/mol
InChI Key: ZXWCFTSFYDDXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 1,2,4-oxadiazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxadiazole intermediate.

    Formation of the benzamide core: This involves the reaction of the oxadiazole-chlorophenyl intermediate with a benzoyl chloride derivative under basic conditions.

    Introduction of the diethoxy and isopropyl groups: These groups are typically introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide
  • N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide
  • N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide

Uniqueness

N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and effects.

Properties

Molecular Formula

C23H26ClN3O4

Molecular Weight

443.9 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-diethoxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C23H26ClN3O4/c1-5-29-19-12-9-17(13-20(19)30-6-2)23(28)27(15(3)4)14-21-25-22(26-31-21)16-7-10-18(24)11-8-16/h7-13,15H,5-6,14H2,1-4H3

InChI Key

ZXWCFTSFYDDXJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)Cl)C(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.